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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of 1,2-
dioleoyl-3-dimethylaminopropane (DODAP) based lipid nanoparticles (LNPs). DODAP is an
ionizable cationic lipid crucial for the formulation of LNPs designed for nucleic acid delivery,
such as mMRNA and siRNA. Its pH-sensitive nature allows for efficient encapsulation of genetic
material and subsequent endosomal escape within target cells.[1][2][3]

. Overview of DODAP LNP Formulation and
Characterization

The preparation of DODAP LNPs typically involves the controlled mixing of a lipid mixture
dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic
acid cargo.[4] The resulting nanopatrticles are then characterized for their physicochemical
properties to ensure quality and consistency.

Il. Quantitative Data Summary

The following table summarizes typical quantitative parameters for DODAP-based LNPs.
These values can vary depending on the specific formulation and process parameters.
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Parameter

Typical Value Reference

Lipid Molar Ratio
(DODAP/DSPC/Cholesterol/P
EG-Lipid)

10:49:40:1 or 50:10:38.5:1.5 [1]

Particle Size (Z-average

diameter) 80 - 150 nm

Polydispersity Index (PDI) <0.2

Zeta Potential (at neutral pH) -10 mV to +10 mV [1]
Encapsulation Efficiency > 90%

lll. Experimental Protocols
A. Protocol 1: DODAP LNP Formulation via Thin-Film

Hydration

This method involves the formation of a thin lipid film followed by hydration with an aqueous

buffer containing the nucleic acid.

Materials:

o DODAP (1,2-dioleoyl-3-dimethylaminopropane)

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

o PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

¢ Chloroform or a chloroform/methanol mixture

e Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

¢ Nucleic acid cargo (e.g., mRNA)

¢ Round-bottom flask

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.abpbio.com/wp-content/uploads/2024/06/Technical-note-N025.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/Technical-note-N025.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Rotary evaporator

» Water bath sonicator or extruder
Procedure:

e Lipid Film Formation:

o Dissolve DODAP, DSPC, cholesterol, and PEG-DMG in chloroform in a round-bottom flask
at the desired molar ratio (e.g., 50:10:38.5:1.5).

o Remove the organic solvent using a rotary evaporator under vacuum to form a thin,
uniform lipid film on the inner surface of the flask.

o Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
e Hydration:

o Hydrate the lipid film with the aqueous buffer (pH 4.0) containing the nucleic acid cargo.
The volume of the buffer should be calculated to achieve the desired final lipid
concentration.

o Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can
be done by rotating the flask in a water bath set above the phase transition temperature of
the lipids.

¢ Size Reduction:

o To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV
suspension to sonication using a water bath sonicator or extrusion through polycarbonate
membranes with a defined pore size (e.g., 100 nm).

e Purification:

o Remove unencapsulated nucleic acid and other impurities by dialysis against a neutral pH
buffer (e.g., PBS, pH 7.4) or through tangential flow filtration.

B. Protocol 2: DODAP LNP Formulation via Microfluidics
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Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases,
leading to the formation of uniform LNPs.[4] A common microfluidic setup is a T-junction or a
staggered herringbone mixer.

Materials:

 Lipid stock solution: DODAP, DSPC, cholesterol, and PEG-lipid dissolved in ethanol at the
desired molar ratio (e.g., 10:49:40:1).[1]

e Aqueous phase: Nucleic acid cargo dissolved in an acidic aqueous buffer (e.g., 50 mM
sodium citrate, pH 4.0).

e Microfluidic mixing device (e.g., NanoAssemblr platform).
e Syringe pumps.

Procedure:

e Prepare Solutions:

o Prepare the lipid stock solution in ethanol. The total lipid concentration will depend on the
desired final concentration and the flow rate ratio.

o Prepare the aqueous phase containing the nucleic acid.
e Microfluidic Mixing:

o Load the lipid solution and the aqueous solution into separate syringes and place them on
the syringe pumps.

[¢]

Set the desired flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically
3:1or 4:1).

[¢]

Set the total flow rate (TFR) to control the mixing speed and patrticle size.

[¢]

Initiate the flow to mix the two streams in the microfluidic chip. The rapid mixing induces
nanoprecipitation and self-assembly of the LNPs.
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e Collection and Purification:
o Collect the resulting LNP suspension from the outlet of the microfluidic device.

o Purify the LNPs by removing the ethanol and unencapsulated nucleic acid via dialysis or
tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

IV. Characterization Protocols
A. Protocol 3: Particle Size and Zeta Potential
Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard
techniques for measuring particle size, polydispersity index (PDI), and zeta potential.

Materials:

o DODAP LNP suspension

o Disposable cuvettes

o Zetasizer instrument or equivalent
Procedure:

e Sample Preparation:

o Dilute the LNP suspension in a suitable buffer (e.g., PBS for size and a low ionic strength
buffer for zeta potential) to a concentration appropriate for the instrument.

¢ Measurement:

o For particle size and PDI, perform a DLS measurement. The instrument measures the
fluctuations in scattered light intensity due to the Brownian motion of the particles and
correlates this to the particle size distribution.

o For zeta potential, perform an ELS measurement. The instrument applies an electric field
across the sample and measures the velocity of the particles, which is proportional to their
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zeta potential.

o Data Analysis:

o Analyze the data using the instrument's software to obtain the Z-average diameter, PDI,
and zeta potential.

B. Protocol 4: mRNA Encapsulation Efficiency using
RiboGreen Assay

This assay quantifies the amount of mMRNA encapsulated within the LNPs by comparing the
fluorescence of a nucleic acid-binding dye (RiboGreen) in the presence and absence of a
lysing agent (Triton X-100).

Materials:

DODAP LNP suspension encapsulating mRNA

Quant-iT RiboGreen RNA Assay Kit

Triton X-100 solution (e.g., 2% in TE buffer)

TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5)

96-well black, opaque microplate

Fluorescence microplate reader
Procedure:
» Prepare mRNA Standard Curve:
o Prepare a series of mRNA standards of known concentrations in TE buffer.
e Prepare LNP Samples:

o In the 96-well plate, prepare two sets of wells for each LNP sample.
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o Set 1 (Intact LNPs): Add the LNP suspension and TE buffer. This will measure the
fluorescence of unencapsulated mRNA.

o Set 2 (Lysed LNPs): Add the LNP suspension and Triton X-100 solution to a final
concentration of 0.5-1% Triton X-100. Incubate at 37°C for 10-15 minutes to lyse the
LNPs. This will measure the total mMRNA (encapsulated + unencapsulated).

¢ RiboGreen Addition and Measurement:

o Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer
according to the manufacturer's instructions.

o Add the RiboGreen working solution to all wells (standards and samples).
o Incubate for 5 minutes at room temperature, protected from light.

o Measure the fluorescence using a microplate reader with excitation and emission
wavelengths of approximately 485 nm and 528 nm, respectively.

e Calculation:

o Use the standard curve to determine the concentration of mMRNA in both the intact and
lysed LNP samples.

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mMRNA] x 100

» Total mMRNA = Concentration in lysed LNP sample

» Free mRNA = Concentration in intact LNP sample

V. Visualizations
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Caption: Experimental workflow for DODAP LNP preparation and characterization.
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Caption: Schematic of DODAP lipid nanoparticle components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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